Onx 0912;PR-047 -

Onx 0912;PR-047

Catalog Number: EVT-14929862
CAS Number:
Molecular Formula: C25H32N4O7S
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Onx 0912, also known as Oprozomib or PR-047, is a novel orally bioavailable proteasome inhibitor developed primarily for the treatment of multiple myeloma. It is classified as a tripeptide epoxyketone and is structurally distinct from other proteasome inhibitors such as bortezomib and carfilzomib. Onx 0912 has shown promise in overcoming resistance to existing therapies and exhibits significant anti-tumor activity in preclinical studies.

Source and Classification

Onx 0912 was discovered during a medicinal chemistry initiative aimed at developing more effective proteasome inhibitors with better oral bioavailability than existing treatments. It belongs to the class of proteasome inhibitors, which target the ubiquitin-proteasome pathway critical for protein degradation in cells. This compound is particularly noted for its selective inhibition of chymotrypsin-like activity within the proteasome, making it a valuable candidate for cancer therapy, especially in multiple myeloma where drug resistance is a significant challenge .

Synthesis Analysis

The synthesis of Onx 0912 involves the construction of a tripeptide epoxyketone framework. The synthetic route typically includes:

  1. Peptide Synthesis: Utilizing standard solid-phase peptide synthesis techniques to assemble the tripeptide backbone.
  2. Epoxyketone Formation: Chemical modification to introduce the epoxyketone functionality, which is crucial for its inhibitory activity against the proteasome.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and yield.

Detailed synthetic protocols have been documented, emphasizing the importance of maintaining specific reaction conditions to achieve optimal yields and purity .

Molecular Structure Analysis

Onx 0912 has a well-defined molecular structure that can be represented by its chemical formula and molecular weight. The compound features a tripeptide backbone with an epoxyketone moiety, contributing to its biological activity.

  • Chemical Formula: C₁₄H₁₉N₃O₄S
  • Molecular Weight: Approximately 325.38 g/mol

The structural characteristics allow Onx 0912 to effectively bind to the proteasome, inhibiting its function and leading to apoptosis in cancer cells .

Chemical Reactions Analysis

Onx 0912 primarily acts through its interaction with the proteasome, leading to several key reactions:

  1. Proteasome Inhibition: By binding to the active site of the proteasome, Onx 0912 inhibits its chymotrypsin-like activity, disrupting protein degradation pathways.
  2. Induction of Apoptosis: The inhibition of proteasomal function leads to the accumulation of pro-apoptotic factors and activation of caspases (caspase-3, caspase-8, and caspase-9), triggering programmed cell death in multiple myeloma cells.
  3. Inhibition of Angiogenesis: Onx 0912 also affects pathways involved in angiogenesis, further contributing to its anti-tumor effects .
Mechanism of Action

The mechanism of action for Onx 0912 involves several steps:

  1. Binding: The compound binds selectively to the active site of the proteasome.
  2. Inhibition: This binding inhibits the chymotrypsin-like activity, preventing proper protein degradation.
  3. Caspase Activation: The accumulation of regulatory proteins leads to increased activation of caspases, promoting apoptosis.
  4. Tumor Growth Inhibition: In vivo studies have demonstrated that Onx 0912 reduces tumor progression and enhances survival rates in animal models .
Physical and Chemical Properties Analysis

Onx 0912 exhibits several notable physical and chemical properties:

Applications

Onx 0912 has several scientific applications, particularly in oncology:

  • Cancer Treatment: Primarily investigated for treating multiple myeloma, especially in cases resistant to conventional therapies such as bortezomib.
  • Combination Therapy: Shows enhanced efficacy when used in combination with other agents like lenalidomide or dexamethasone.
  • Research Tool: Utilized in preclinical studies to better understand the mechanisms of proteasome inhibition and its effects on cancer cell biology .
Introduction to Proteasome Inhibition as a Therapeutic Strategy

Role of the Ubiquitin-Proteasome System in Cellular Homeostasis and Oncogenesis

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated intracellular protein degradation in eukaryotic cells. It controls the turnover of critical regulatory proteins involved in cell cycle progression (e.g., cyclins), apoptosis (e.g., Bcl-2 family members), DNA repair, and stress responses. Polyubiquitinated substrates are degraded by the 26S proteasome complex, whose catalytic 20S core contains three primary proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, β1 subunit) [5] [7]. In cancer, including multiple myeloma (MM) and solid tumors, malignant cells exhibit heightened dependence on proteasome function due to:

  • Elevated production of misfolded proteins from rapid proliferation
  • Dysregulation of oncoproteins requiring precise degradation (e.g., NF-κB inhibitors)
  • Overexpression of immunoproteasome subunits (LMP2, LMP7, MECL-1) in hematologic malignancies [3] [5]. This dependency creates a therapeutic window for proteasome inhibition, leading to accumulation of pro-apoptotic proteins and cell cycle regulators that trigger tumor cell death [1] [7].

Evolution of Proteasome Inhibitors: From Bortezomib to Second-Generation Agents

Bortezomib (Velcade®), a boronic acid dipeptide, was the first FDA-approved proteasome inhibitor (2003) for relapsed/refractory MM. It reversibly inhibits the CT-L activity of the β5 subunit. Despite efficacy, limitations include:

  • Reversible binding: Requires frequent intravenous administration
  • Off-target effects: Inhibition of serine proteases (e.g., cathepsins) linked to peripheral neuropathy
  • Development of resistance: Upregulation of proteasome subunits or mutations in β5 [5] [7]. Second-generation agents address these issues:
  • Carfilzomib: Tetrapeptide epoxyketone that irreversibly binds β5/LMP7 with minimal off-target activity [7]
  • Ixazomib: Oral boronate with improved convenience
  • Marizomib: β-lactone inhibitor targeting all three catalytic activities [5].

Properties

Product Name

Onx 0912;PR-047

IUPAC Name

N-[3-methoxy-1-[[3-methoxy-1-[[1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C25H32N4O7S

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17?,18?,19?,25-/m1/s1

InChI Key

SWZXEVABPLUDIO-OLJAAXSCSA-N

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C

Isomeric SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)[C@]3(CO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.